molecular formula C12H10BrN B1280651 3-Bromo-5-(4-methylphenyl)pyridine CAS No. 675590-28-0

3-Bromo-5-(4-methylphenyl)pyridine

Cat. No.: B1280651
CAS No.: 675590-28-0
M. Wt: 248.12 g/mol
InChI Key: LIJHUAGNCKQXQL-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN. It is a brominated derivative of pyridine, featuring a bromine atom at the 3-position and a 4-methylphenyl group at the 5-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-(4-methylphenyl)pyridine can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Commonly used in Suzuki–Miyaura coupling.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and coupling reactions. In biological systems, its interactions with molecular targets and pathways are under investigation, with a focus on its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-phenylpyridine: Lacks the methyl group on the phenyl ring.

    3-Bromo-5-(4-chlorophenyl)pyridine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Properties

IUPAC Name

3-bromo-5-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJHUAGNCKQXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467309
Record name 3-bromo-5-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-28-0
Record name 3-bromo-5-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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